![molecular formula C11H18N2O B2372559 Furan-2-ylmethyl-(1-methyl-piperidin-4-yl)-amine CAS No. 359878-92-5](/img/structure/B2372559.png)
Furan-2-ylmethyl-(1-methyl-piperidin-4-yl)-amine
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Overview
Description
Furan-2-ylmethyl-(1-methyl-piperidin-4-yl)-amine, also known as FMPA, is an organic compound that is widely used in the field of synthetic organic chemistry. It is a versatile compound that can be used in a variety of synthetic methods, and has a wide range of applications in both scientific research and laboratory experiments. In
Scientific Research Applications
Synthesis and Chemical Modifications
- A study by Ojo (2012) explored the synthesis of novel analogues of methyl phenyl (piperidin-2-yl) acetate, including modifications with furan, indicating advancements in chemical synthesis techniques related to compounds like furan-2-ylmethyl-(1-methyl-piperidin-4-yl)-amine (B. Ojo, 2012).
Pharmacological Potential
- Raviña et al. (2000) synthesized conformationally restricted butyrophenones with structural similarities to furan-2-ylmethyl-(1-methyl-piperidin-4-yl)-amine, showing potential as antipsychotic agents, indicating the therapeutic possibilities of similar compounds (E. Raviña et al., 2000).
Antimicrobial Properties
- Başoğlu et al. (2013) reported on the antimicrobial activities of certain azole derivatives starting from furan-2-carbohydrazide, pointing towards the antimicrobial applications of furan derivatives (Serap Başoğlu et al., 2013).
Analytical and Spectral Studies
- Patel (2020) conducted analytical and spectral studies on furan ring-containing organic ligands, which can provide insights into the analytical applications of compounds like furan-2-ylmethyl-(1-methyl-piperidin-4-yl)-amine (H. Patel, 2020).
Neuroinflammation Imaging
- A study by Horti et al. (2019) on PET imaging of microglia using compounds structurally related to furan-2-ylmethyl-(1-methyl-piperidin-4-yl)-amine highlights the potential of such compounds in neuroinflammation imaging (A. Horti et al., 2019).
properties
IUPAC Name |
N-(furan-2-ylmethyl)-1-methylpiperidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-13-6-4-10(5-7-13)12-9-11-3-2-8-14-11/h2-3,8,10,12H,4-7,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRROMOOCRNAPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NCC2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Furan-2-ylmethyl-(1-methyl-piperidin-4-yl)-amine |
Synthesis routes and methods
Procedure details
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